4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H8BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone, which is then treated with hydrazine hydrate to yield the desired pyrazole derivative . The reaction conditions generally involve refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Various substituted pyrazole derivatives.
Oxidation: N-oxides of the pyrazole ring.
Reduction: Dehalogenated pyrazole derivatives.
Coupling: Biaryl or vinyl-aryl pyrazole derivatives.
Scientific Research Applications
4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antileishmanial and antimalarial compounds.
Biological Research: The compound is studied for its biological activities, such as antimicrobial and antiparasitic properties.
Materials Science: It is used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular targets involved can vary based on the structure of the derivatives and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(pyridin-3-ylmethyl)-1H-pyrazole: Similar structure but with the pyridine ring attached at a different position.
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine: Lacks the bromine atom, leading to different reactivity and applications.
Uniqueness
4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is unique due to the presence of both the bromine atom and the pyridine ring, which confer specific reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Properties
Molecular Formula |
C9H9BrN4 |
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Molecular Weight |
253.10 g/mol |
IUPAC Name |
4-bromo-1-(pyridin-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c10-8-6-14(13-9(8)11)5-7-3-1-2-4-12-7/h1-4,6H,5H2,(H2,11,13) |
InChI Key |
QKCXXJYQWFKQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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